19-Norandrostenedione

Description

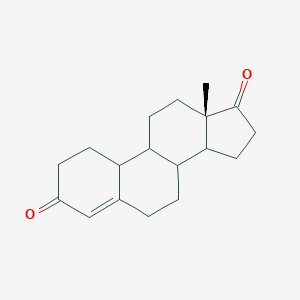

Structure

3D Structure

Properties

Key on ui mechanism of action |

19-Norandrostenedione may be metabolized to 19-nortestosterone in both men and women. 19-Norandrostenedione, also known as nandrolone, is the basic substance of some very popular injectable anabolic steroids, however 19-norandrostenedione is not metabolized to testosterone. Whether or not increases in 19-nortestosterone levels would be sustained long enough by taking 19-norandrostenedione to show an increase in nitrogen retention and muscle strength and mass is unknown. 19-Norandrostenedione has also been shown to bind to androgen receptors with high selectivity. Transactivation of androgen receptor dependent reporter gene expression was 10 times lower than that produced by dihydrotestosterone. [1] |

|---|---|

CAS No. |

734-32-7 |

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(13S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13?,14?,15?,16?,18-/m0/s1 |

InChI Key |

JRIZOGLBRPZBLQ-LVQHMEKZSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Other CAS No. |

734-32-7 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

19-nor-4-androstene-3,17-dione 19-nor-A-dione 19-norandrost-4-ene-3,17-dione 19-norandrostenedione |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 19-Norandrostenedione from Estrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 19-norandrostenedione, a significant steroid intermediate, from the readily available starting material, estrone. The synthesis primarily involves a two-step process: a Birch reduction of an estrone derivative followed by an Oppenauer oxidation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.

Introduction

The removal of the C-19 angular methyl group from the steroid nucleus has been a subject of considerable interest in medicinal chemistry, leading to the development of potent anabolic and progestational agents. This compound is a key intermediate in the synthesis of various 19-norsteroids, including the anabolic steroid nandrolone (19-nortestosterone). The synthesis route starting from estrone is a classic and efficient method to access this class of compounds.

The core of this transformation relies on two powerful named reactions in organic chemistry. The first is the Birch reduction, which is used to reduce the aromatic A-ring of an estrone derivative to a non-conjugated diene.[1][2][3] This is followed by the hydrolysis of the resulting enol ether and subsequent isomerization to an α,β-unsaturated ketone. The second key reaction is the Oppenauer oxidation, a selective method for oxidizing secondary alcohols to ketones, which in this case, converts the 17β-hydroxyl group of the intermediate to a ketone.[4][5][6][7]

Overall Synthesis Pathway

The synthesis of this compound from estrone can be summarized in the following key steps:

-

Protection of the 3-hydroxyl group of estrone: Estrone is first converted to its methyl ether to protect the phenolic hydroxyl group during the reduction of the aromatic ring.

-

Birch Reduction: The estrone methyl ether undergoes a Birch reduction, typically using an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source. This reaction selectively reduces the aromatic A-ring.[1][8][9]

-

Hydrolysis and Isomerization: The intermediate enol ether from the Birch reduction is hydrolyzed under acidic conditions to yield a β,γ-unsaturated ketone, which then isomerizes to the more stable α,β-unsaturated ketone, 19-nortestosterone.

-

Oppenauer Oxidation: The 17β-hydroxyl group of 19-nortestosterone is then oxidized to a ketone using the Oppenauer oxidation, yielding the final product, this compound.[4][5][8]

Experimental Protocols

The following protocols are based on the work of Wilds and Nelson, which describes a facile synthesis of 19-nortestosterone and this compound from estrone.[8]

Preparation of Estrone Methyl Ether

This initial step protects the phenolic hydroxyl group of estrone.

-

Reagents and Materials: Estrone, dimethyl sulfate, anhydrous potassium carbonate, acetone.

-

Procedure:

-

A mixture of estrone, a slight excess of dimethyl sulfate, and a molar equivalent of anhydrous potassium carbonate is refluxed in acetone.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield crude estrone methyl ether.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., methanol).

-

Birch Reduction of Estrone Methyl Ether to 19-Nortestosterone

This is the key step for the removal of the C-19 methyl group precursor.[8][10][11]

-

Reagents and Materials: Estrone methyl ether, lithium metal, liquid ammonia, absolute ethanol, diethyl ether.

-

Procedure:

-

A solution of estrone methyl ether in a mixture of diethyl ether and absolute ethanol is added to a stirred solution of lithium metal in liquid ammonia at -78 °C (dry ice/acetone bath).

-

The reaction is stirred until the blue color of the solvated electrons disappears.

-

The reaction is quenched by the cautious addition of water.

-

The ammonia is allowed to evaporate, and the residue is extracted with an organic solvent.

-

The organic extracts are washed, dried, and concentrated.

-

The crude enol ether is then hydrolyzed by treatment with a dilute acid (e.g., hydrochloric acid) in a suitable solvent (e.g., methanol) at room temperature.

-

The resulting 19-nortestosterone is isolated by extraction and purified by chromatography or recrystallization.

-

Oppenauer Oxidation of 19-Nortestosterone to this compound

The final step involves the oxidation of the 17-hydroxyl group.[4][5][6][7][8][12]

-

Reagents and Materials: 19-Nortestosterone, aluminum isopropoxide, acetone, toluene.

-

Procedure:

-

A solution of 19-nortestosterone in a mixture of dry toluene and acetone is treated with aluminum isopropoxide.

-

The mixture is refluxed for a specified period.

-

The reaction is cooled and quenched by the addition of a dilute acid.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The product is purified by recrystallization or column chromatography.

-

Quantitative Data Summary

The following table summarizes the reported yields for each step of the synthesis as described by Wilds and Nelson.[8]

| Step | Starting Material | Product | Reported Yield (%) |

| Methylation | Estrone | Estrone Methyl Ether | High (not specified) |

| Birch Reduction & Hydrolysis | Estrone Methyl Ether | 19-Nortestosterone | 70-77 (over-all) |

| Oppenauer Oxidation | 19-Nortestosterone | This compound | Excellent |

Note: The original publication provides an over-all yield of 70-77% for the conversion of estradiol methyl ether to 19-nortestosterone.[8] The yield for the initial methylation of estrone is typically high, and the Oppenauer oxidation is also reported to proceed in excellent yield.[8]

Signaling Pathways and Logical Relationships

The Birch reduction mechanism is a key conceptual element of this synthesis. The following diagram illustrates the electron transfer and protonation steps involved in the reduction of the aromatic A-ring of the estrone methyl ether.

Conclusion

The synthesis of this compound from estrone via a Birch reduction and Oppenauer oxidation sequence is a well-established and efficient method. This guide has provided a detailed overview of the experimental protocols, summarized the quantitative data, and visualized the key chemical transformations and workflows. This information should serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry and drug development who are interested in the preparation of 19-norsteroids. Further optimization of reaction conditions and purification techniques may lead to even higher overall yields and purity of the final product.

References

- 1. Birch reduction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Oppenauer Oxidation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 7. OPPENAUER OXIDATION: A GENTLE METHOD FOR OXIDIZING SECONDARY ALCOHOLS – My chemistry blog [mychemblog.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nandrolone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Estr-4-ene-3,17-dione: Chemical Properties and Structure

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Estr-4-ene-3,17-dione, also known as 19-norandrostenedione or bolandione, is a synthetic anabolic steroid and a direct precursor to the potent androgen nandrolone (19-nortestosterone).[1][2] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies. Key quantitative data are presented in tabular format for clarity. Detailed protocols for chemical synthesis and analytical quantification are provided, accompanied by workflow and pathway diagrams generated using Graphviz to illustrate complex processes. This guide is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Structure and Identification

Estr-4-ene-3,17-dione is an androstane steroid characterized by the absence of a methyl group at the C-19 position, a feature that defines it as a "19-nor" steroid.[2] Its core structure is the typical four-ring steroid nucleus, comprising three cyclohexane rings and one cyclopentane ring.[3] The nomenclature "Estr-4-ene-3,17-dione" specifies a double bond between carbons 4 and 5 (Δ4) and two ketone functional groups at the C-3 and C-17 positions.[1][3]

Caption: 2D Chemical Structure of Estr-4-ene-3,17-dione.

Table 1: Chemical Identifiers for Estr-4-ene-3,17-dione

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (8R,9S,10R,13S,14S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | [1][2] |

| CAS Number | 734-32-7 | [1][4] |

| Synonyms | This compound, Bolandione, Nordione, 19-Norandrost-4-ene-3,17-dione, Estrendione | [1][2][4] |

| InChI | InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13-,14+,15+,16-,18-/m0/s1 | [1][4] |

| InChIKey | JRIZOGLBRPZBLQ-QXUSFIETSA-N | [1][4] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=CC(=O)CC[C@H]34 |[1] |

Physicochemical Properties

Estr-4-ene-3,17-dione is typically supplied as a white to off-white crystalline solid.[4][5] Its physicochemical properties are crucial for its handling, formulation, and biological absorption.

Table 2: Physicochemical Properties of Estr-4-ene-3,17-dione

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₈H₂₄O₂ | [1][4] |

| Molecular Weight | 272.388 g/mol (Molar Mass) / 272.4 g/mol (Formula Weight) | [1][2][4] |

| Appearance | Crystalline solid | [4] |

| Melting Point | ~138-144 °C (for related Estra-4,9-diene-3,17-dione) | [5] |

| Solubility | DMF: 25 mg/ml; DMSO: 15 mg/ml; Ethanol: 10 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [4] |

| UV λmax | 240 nm |[4] |

Spectral Analysis

The structural elucidation and identification of Estr-4-ene-3,17-dione are confirmed through various spectral techniques.

Table 3: Key Spectral Data for Estr-4-ene-3,17-dione

| Technique | Key Data / Peaks | Reference(s) |

|---|---|---|

| Mass Spectrometry (GC-MS, EI) | m/z: 272 (M+), 110, 186, 228, 97 | [1] |

| Infrared Spectroscopy (FTIR, KBr) | Characteristic peaks for C=O (ketone) and C=C (alkene) functional groups are expected. | [1] |

| ¹³C NMR | Spectra available, shows distinct signals for all 18 carbons. | [6][7] |

| ¹H NMR | Spectra for related compounds are available, which can be used for comparative analysis. |[8] |

Biological Activity and Mechanism of Action

Estr-4-ene-3,17-dione is a prohormone, meaning it is a precursor to an active steroid hormone.[2] Its primary biological significance lies in its metabolic conversion to nandrolone (19-nortestosterone), a potent anabolic-androgenic steroid (AAS).[1][2]

The mechanism of action begins with oral ingestion, after which it undergoes metabolic transformation. The ketone at C-17 is reduced by the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme to a hydroxyl group, yielding nandrolone.[9][10] Nandrolone then binds to and activates androgen receptors in various tissues, including skeletal muscle, leading to anabolic effects such as increased protein synthesis and muscle growth.[2] Because of its anabolic properties, it is classified as a Schedule III controlled substance in the United States and is banned by the World Anti-Doping Agency (WADA).[1][2]

Caption: Metabolic activation pathway of Estr-4-ene-3,17-dione.

Experimental Protocols

Chemical Synthesis Workflow

Several methods for the synthesis of estra-diene systems have been developed. A concise three-step synthesis for the related Estra-4,9-diene-3,17-dione has been reported, which can serve as a model. This process involves a Grignard reaction, an oxidation step, and a domino cyclization.[11][12][13]

Caption: General workflow for the synthesis of Estra-diene-dione systems.

Protocol: Three-Step Synthesis of Estra-4,9-diene-3,17-dione [12][13]

-

Grignard Reaction:

-

To a mixture of magnesium turnings in dry THF, add a few drops of 1,2-dibromoethane to initiate the reaction.

-

Slowly add the Grignard reagent precursor (e.g., a protected halo-ketone) to form the Grignard reagent.

-

Add a solution of δ-lactone in dry THF dropwise to the Grignard reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). The crude intermediate alcohol is typically used directly in the next step.

-

-

Oxidation:

-

Dissolve the crude intermediate alcohol from the previous step in acetone.

-

Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

-

Stir the reaction for a few hours at 0 °C.

-

Quench the excess Jones reagent with isopropanol.

-

Filter the mixture and concentrate the filtrate. Extract the aqueous residue with an organic solvent.

-

Purify the resulting crude diketone precursor by flash column chromatography.

-

-

Domino Cyclization:

-

Dissolve the purified diketone precursor and an equimolar amount of piperidinium acetate in toluene.

-

Heat the solution at reflux for approximately 1.5 to 2 hours.

-

Cool the reaction mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, Estra-4,9-diene-3,17-dione, by flash column chromatography.

-

Analytical Quantification Protocol

The detection and quantification of Estr-4-ene-3,17-dione and its metabolites in biological matrices like urine are critical for doping control and metabolic studies. The following is a generalized protocol based on methods used for similar anabolic steroids, employing liquid chromatography-mass spectrometry (LC-MS).[9][14]

Protocol: Quantification of Estr-4-ene-3,17-dione Metabolites in Urine by LC-MS/MS

-

Sample Preparation:

-

Enzymatic Hydrolysis: To 2 mL of urine, add an internal standard and a phosphate buffer to adjust the pH. Add β-glucuronidase enzyme to hydrolyze conjugated metabolites. Incubate the mixture (e.g., at 50 °C for 1 hour).

-

Liquid-Liquid Extraction (LLE): After hydrolysis, allow the sample to cool. Perform LLE by adding an organic solvent such as diethyl ether or methyl tert-butyl ether (MTBE). Vortex vigorously and centrifuge to separate the layers.

-

Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dry residue in a mobile phase-compatible solvent (e.g., 100 µL of methanol/water).

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reversed-phase column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an interface like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Detection: Use Selected Reaction Monitoring (SRM) for quantification. Monitor for specific precursor-to-product ion transitions for the parent compound and its key metabolites (e.g., 19-norandrosterone).

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantification is typically in the low ng/mL range.[14]

-

Disclaimer: This document is intended for informational and research purposes only. Estr-4-ene-3,17-dione is a controlled substance in many jurisdictions and should be handled in accordance with all applicable laws and regulations.

References

- 1. (+)-Estr-4-ene-3,17-dione | C18H24O2 | CID 92834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bolandione - Wikipedia [en.wikipedia.org]

- 3. runxinchemicals.com [runxinchemicals.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]

- 6. Estr-4-en-17-one | C18H26O | CID 107437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Androsta-1,4-diene-3,17-dione(897-06-3) 1H NMR [m.chemicalbook.com]

- 9. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of 19-Norandrostenedione to Nandrolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of the prohormone 19-norandrostenedione to the anabolic steroid nandrolone. The core of this biotransformation is catalyzed by reductive isozymes of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily. This document details the key enzymes involved, summarizes available quantitative data, provides detailed experimental protocols for in vitro analysis, and includes visualizations of the metabolic pathway and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in endocrinology, drug metabolism, and steroid biochemistry.

Introduction

Nandrolone (19-nortestosterone) is a potent anabolic androgenic steroid with various therapeutic applications. Its synthesis from precursors is a critical area of study in both pharmaceutical development and doping control. One significant pathway for nandrolone formation is the enzymatic reduction of this compound (estr-4-ene-3,17-dione). This conversion is mediated by the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes, which play a pivotal role in the metabolism of androgens and estrogens. Understanding the specifics of this enzymatic reaction, including the key isozymes, their kinetics, and regulatory mechanisms, is essential for a variety of research and development applications.

Key Enzymes in the Conversion of this compound to Nandrolone

The conversion of the 17-keto group of this compound to the 17β-hydroxyl group of nandrolone is a reduction reaction. This reaction is catalyzed by reductive isozymes of 17β-hydroxysteroid dehydrogenase. Several members of the 17β-HSD family have been identified, each with distinct substrate specificities, tissue distribution, and directional preferences (reductive or oxidative)[1][2]. The primary candidates for the conversion of this compound to nandrolone are the reductive isozymes that are known to act on androgens.

-

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): While its primary role is the conversion of estrone to estradiol, 17β-HSD1 can also act on androgens, albeit to a lesser extent[3]. It utilizes NADPH as a cofactor for its reductive activity[3].

-

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): This isozyme is predominantly expressed in the testes and is crucial for the conversion of androstenedione to testosterone[4][5][6][7]. Given its primary role in androgen synthesis, it is a strong candidate for the reduction of this compound. It preferentially uses NADPH as a cofactor[4].

-

17β-Hydroxysteroid Dehydrogenase Type 5 (AKR1C3): Also known as aldo-keto reductase 1C3, this enzyme is a versatile 17β-HSD with broad substrate specificity, acting on androgens, estrogens, and prostaglandins[6][8]. It is expressed in various tissues, including the adrenal gland and prostate, and is known to catalyze the reduction of androstenedione to testosterone[9][10]. AKR1C3 is therefore another key enzyme likely involved in the formation of nandrolone from this compound. It also primarily utilizes NADPH as a cofactor[11].

Quantitative Data

A comprehensive literature search did not yield specific kinetic parameters (Km, Vmax, kcat) for the enzymatic conversion of this compound to nandrolone by specific human 17β-HSD isozymes. However, kinetic data for the conversion of the structurally similar androgen, androstenedione, to testosterone by these enzymes provide valuable insights. It is important to note that these values are for a different substrate and should be considered as estimates.

Table 1: Kinetic Parameters of Reductive 17β-HSD Isozymes with Androstenedione

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Cofactor | Source |

| 17β-HSD Type 3 (Human, recombinant) | Androstenedione | Not specified | Not specified | NADPH | [6][12] |

| AKR1C3 (Human, recombinant) | Androstenedione | Not specified | Not specified | NADPH | [8][9] |

| 17β-HSD (Pig Testis Microsomes) | Dehydroepiandrosterone | 7-9 | - | - | [13] |

Note: The lack of specific kinetic data for this compound highlights a significant knowledge gap and an area for future research. The data for androstenedione suggests that the enzymes have micromolar affinities for androgenic substrates.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the enzymatic conversion of this compound to nandrolone.

Expression and Purification of Recombinant Human 17β-HSD Isozymes

To perform in vitro enzymatic assays, purified recombinant enzymes are required. The following is a general protocol for the expression and purification of His-tagged human 17β-HSD isozymes (e.g., AKR1C3) in E. coli.

Materials:

-

pET expression vector containing the human HSD17B3 or AKR1C3 gene with an N-terminal or C-terminal 6x-His tag.

-

E. coli BL21(DE3) competent cells.

-

Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., kanamycin for pET28 vectors).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Ni-NTA affinity chromatography column.

-

Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5).

Protocol:

-

Transformation: Transform the expression vector into E. coli BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at 18-20°C for 16-20 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with Elution Buffer.

-

Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

-

Protein Quantification and Purity Check: Determine the protein concentration using a Bradford or BCA assay and assess purity by SDS-PAGE.

In Vitro Enzymatic Assay for this compound Conversion

This protocol describes a general method for measuring the reductive activity of a purified 17β-HSD isozyme on this compound.

Materials:

-

Purified recombinant 17β-HSD isozyme.

-

This compound (substrate).

-

Nandrolone (standard for quantification).

-

NADPH (cofactor).

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Reaction termination solution (e.g., ice-cold acetonitrile or ethyl acetate).

-

HPLC system with a UV detector.

Protocol:

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, a specific concentration of this compound (e.g., from a stock solution in ethanol, ensuring the final ethanol concentration is low, <1%), and the purified enzyme.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the reaction by adding a saturating concentration of NADPH (e.g., 100-200 µM).

-

Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by extracting the steroids with ethyl acetate.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to precipitate the protein. Transfer the supernatant to an HPLC vial for analysis.

-

Quantification of Nandrolone: Analyze the sample by reverse-phase HPLC with UV detection (e.g., at 240 nm). Quantify the amount of nandrolone produced by comparing the peak area to a standard curve of known nandrolone concentrations.

-

Determination of Kinetic Parameters: To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the enzyme and NADPH concentrations constant. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Enzymatic Conversion Pathway

Caption: Enzymatic reduction of this compound to nandrolone.

Experimental Workflow for In Vitro Assay

Caption: Workflow for the in vitro enzymatic conversion assay.

Transcriptional Regulation of Key 17β-HSD Isozymes

Caption: Transcriptional regulation of HSD17B3 and AKR1C3.

Conclusion

The enzymatic conversion of this compound to nandrolone is a critical step in androgen metabolism, primarily catalyzed by reductive 17β-HSD isozymes such as 17β-HSD3 and AKR1C3. While the qualitative aspects of this conversion are understood, there is a notable absence of specific kinetic data for this particular substrate-enzyme interaction in the current literature. This guide provides a framework for researchers to investigate this biotransformation through detailed experimental protocols for enzyme expression, purification, and in vitro assays. The provided visualizations offer a clear understanding of the metabolic pathway and experimental procedures. Further research is warranted to elucidate the precise kinetic parameters and regulatory nuances of this important enzymatic reaction.

References

- 1. 17β-Hydroxysteroid dehydrogenases (17β-HSDs) as therapeutic targets: protein structures, functions, and recent progress in inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldo-keto Reductase 1C3 (AKR1C3) is Expressed in Differentiated Human Epidermis, Affects Keratinocyte Differentiation and is Upregulated in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular biology of androgenic 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical, endocrine, and molecular findings in 17beta-hydroxysteroid dehydrogenase type 3 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification, reconstitution, and steady-state kinetics of the trans-membrane 17 beta-hydroxysteroid dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3 [mdpi.com]

- 11. Structure of AKR1C3 with 3-phenoxybenzoic acid bound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rational design of 17β-hydroxysteroid dehydrogenase type3 for improving testosterone production with an engineered Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic evidence for separate 3 beta-hydroxysteroid dehydrogenase-isomerases in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of 19-Norandrostenedione on androgen receptors

An in-depth technical guide on the core mechanism of action of 19-Norandrostenedione on androgen receptors, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound (systematic name: 19-nor-4-androstene-3,17-dione), also known as bolandione, is an anabolic-androgenic steroid precursor, or prohormone. Its biological activity is not primarily derived from its direct interaction with the androgen receptor (AR), but rather through its metabolic conversion to the potent androgen, nandrolone (19-nortestosterone). This guide provides a detailed examination of this mechanism, outlining the enzymatic conversion, the binding affinities of the parent compound and its key metabolites to the androgen receptor, and the subsequent downstream signaling cascade. Quantitative data are presented for comparative analysis, and detailed experimental protocols for key assays are provided.

Metabolic Conversion and Bioactivation

The primary mechanism of action for this compound is its role as a prohormone. It undergoes enzymatic conversion in the body to form biologically active androgens.

2.1 Primary Conversion to Nandrolone: The principal pathway for the bioactivation of this compound is its conversion to nandrolone. This reaction is a reduction of the 17-keto group and is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) .[1] This conversion is critical, as nandrolone is a significantly more potent agonist of the androgen receptor.

2.2 Subsequent Metabolism of Nandrolone: Once formed, nandrolone can be further metabolized. A key metabolic step is its conversion by 5α-reductase to 5α-dihydronandrolone (DHN).[2][3] Unlike the 5α-reduction of testosterone to the more potent dihydrotestosterone (DHT), the 5α-reduction of nandrolone to DHN results in a metabolite with a weaker affinity for the androgen receptor.[3][4] This differential metabolic outcome is fundamental to the unique pharmacological profile of nandrolone, contributing to its higher ratio of anabolic to androgenic activity compared to testosterone.[2] Other metabolites, such as 19-norandrosterone and 19-noretiocholanolone, are also formed and are primarily used as biomarkers for nandrolone or its precursors' administration in doping control.[5][6]

References

- 1. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Nandrolone - Wikipedia [en.wikipedia.org]

- 3. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]

- 4. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19-Norandrosterone - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

The In Vivo Metabolic Journey of Bolandione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolandione (1,4-androstadiene-3,17-dione), a synthetic anabolic androgenic steroid (AAS), has been a substance of interest in both pharmaceutical research and anti-doping contexts. Understanding its metabolic fate within the body is crucial for developing effective detection methods and for comprehending its physiological effects. This technical guide provides a comprehensive overview of the in vivo metabolic pathway of Bolandione, detailing its biotransformation, the analytical methodologies for its detection, and quantitative excretion data.

Phase I and Phase II Metabolism of Bolandione

Once administered, Bolandione undergoes extensive Phase I and Phase II metabolism, primarily in the liver, before its metabolites are excreted in the urine.[1][2] Phase I reactions involve the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis.[2] Phase II metabolism involves the conjugation of these metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their elimination.[2]

The primary metabolic reactions for Bolandione include:

-

Reduction: The keto groups at C3 and C17 and the double bond at C1 are subject to reduction.[3][4] A key metabolic step is the rapid conversion of Bolandione to Boldenone.[3][4]

-

Hydroxylation: The steroid nucleus can be hydroxylated at various positions, with 6β-hydroxylation being a notable pathway.[5][6]

-

Dehydrogenation: The introduction of a double bond can occur, for instance, leading to the formation of androsta-1,4,6-triene-3,17-dione.[7]

These reactions result in a diverse array of metabolites, which are then often conjugated with glucuronic acid or sulfate.[5][7]

Metabolic Pathway of Bolandione

The metabolic cascade of Bolandione is complex, involving multiple enzymatic steps. The following diagram illustrates the major metabolic transformations.

References

- 1. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]

- 2. longdom.org [longdom.org]

- 3. Metabolism of boldione in humans by mass spectrometric techniques: detection of pseudoendogenous metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detection and characterization of urinary metabolites of boldione by LC-MS/MS. Part I: Phase I metabolites excreted free, as glucuronide and sulfate conjugates, and released after alkaline treatment of the urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An in vitro study on metabolism of 17beta-boldenone and boldione using cattle liver and kidney subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

An In-Depth Technical Guide to the Anabolic and Androgenic Properties of Estr-4-ene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estr-4-ene-3,17-dione, also known as 19-norandrostenedione, is a synthetic steroid precursor that has garnered attention for its potential anabolic and androgenic effects. This document provides a comprehensive technical overview of its biological activities, mechanism of action, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and endocrine research. The information presented herein is a synthesis of findings from various scientific studies and aims to provide a clear and data-driven perspective on the pharmacological profile of this compound.

Introduction

Estr-4-ene-3,17-dione is a prohormone that is structurally related to testosterone. Its biological activity is primarily mediated through its conversion to the potent anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone).[1][2] The anabolic properties of such compounds are sought after for their potential to promote muscle growth and increase protein synthesis, while their androgenic effects are associated with the development of male secondary sexual characteristics. The route of administration significantly influences the anabolic and androgenic potency of Estr-4-ene-3,17-dione.[1] This guide will delve into the quantitative data available, the experimental protocols for assessment, and the underlying molecular pathways.

Quantitative Data on Anabolic and Androgenic Properties

The anabolic and androgenic effects of Estr-4-ene-3,17-dione are typically evaluated using in vivo and in vitro assays. The Hershberger assay is a standardized in vivo method used to assess these properties by measuring the weight changes in androgen-responsive tissues in castrated male rats. The levator ani muscle is a key indicator of anabolic activity, while the seminal vesicles and prostate gland are markers for androgenic activity. In vitro androgen receptor (AR) binding assays provide quantitative data on the affinity of the compound for its target receptor.

Table 1: In Vivo Anabolic and Androgenic Activity of Estr-4-ene-3,17-dione (Subcutaneous Administration)

| Animal Model | Compound | Dosage | Anabolic Tissue (Levator Ani) Weight Change | Androgenic Tissues (Prostate, Seminal Vesicle) Weight Change | Reference |

| Orchiectomized Rats | Estr-4-ene-3,17-dione (NOR) | 1 mg/kg BW/day (s.c.) | Stimulation of muscle growth | Weak androgenic effects | [1] |

Note: Oral administration of Estr-4-ene-3,17-dione in rats did not result in stimulation of either the levator ani or the prostate at the doses administered and was associated with a dose-dependent decrease in body weight.[1]

Table 2: In Vitro Androgen Receptor (AR) Activity

| Assay | Compound | Parameter | Value | Comparison | Reference |

| AR-dependent reporter gene expression | Estr-4-ene-3,17-dione (NOR) | Transactivation Potency | 10-fold lower than Dihydrotestosterone (DHT) | - | [3] |

| Fluorescence Anisotropy Measurement | 4-Androstene-3,17-dione | Kd | 648 ± 21 nM | DHT Kd = 10 ± 0.4 nM | [4][5] |

Note: While a specific Kd for Estr-4-ene-3,17-dione was not found, the data for the structurally similar 4-Androstene-3,17-dione is included for comparative purposes, indicating a significantly lower binding affinity to the AR compared to DHT.

Experimental Protocols

The Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo screening test to evaluate a substance's ability to elicit biological activities consistent with androgen agonists or antagonists.[6]

Objective: To determine the anabolic and androgenic potential of a test compound by measuring the weight changes of five androgen-dependent tissues in castrated peripubertal male rats.[6]

Methodology:

-

Animal Model: Peripubertal male rats are castrated to minimize endogenous androgen levels.

-

Acclimation: Animals are allowed a post-operative recovery and acclimation period.

-

Dosing: The test substance (e.g., Estr-4-ene-3,17-dione) is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

-

Tissue Collection and Weighing: The following androgen-dependent tissues are carefully dissected and their wet weights are recorded:

-

Ventral prostate

-

Seminal vesicles (including coagulating glands and their fluids)

-

Levator ani-bulbocavernosus muscle complex

-

Cowper's glands

-

Glans penis

-

-

Data Analysis: The mean tissue weights of the treated groups are statistically compared to the vehicle control group. A significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while significant increases in the weights of the prostate and seminal vesicles indicate androgenic activity.

Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the binding affinity of a test compound to the androgen receptor.

Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a test compound for the androgen receptor.

Methodology:

-

Reagents:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD).

-

A radiolabeled or fluorescently labeled androgen ligand (e.g., [³H]-mibolerone or a fluorescent androgen analog).

-

Test compound (Estr-4-ene-3,17-dione).

-

Unlabeled androgen (e.g., dihydrotestosterone) for determining non-specific binding.

-

Assay buffer.

-

-

Procedure:

-

A constant concentration of AR-LBD and the labeled ligand are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled test compound are added to compete with the labeled ligand for binding to the AR-LBD.

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The bound ligand is separated from the free ligand using methods such as filtration or dextran-coated charcoal precipitation.

-

Quantification: The amount of bound labeled ligand is quantified using liquid scintillation counting (for radiolabels) or fluorescence polarization (for fluorescent labels).

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that displaces 50% of the specifically bound labeled ligand, is determined. The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Metabolic conversion and androgen receptor signaling pathway of Estr-4-ene-3,17-dione.

Caption: Experimental workflow for assessing anabolic and androgenic properties.

Conclusion

Estr-4-ene-3,17-dione exhibits anabolic and androgenic properties primarily through its conversion to nandrolone. The available data indicates that its anabolic effects are more pronounced with subcutaneous administration, which appears to spare androgenic tissues to a greater extent than oral administration. Its direct interaction with the androgen receptor is significantly weaker than that of potent androgens like DHT. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation and characterization of this and similar compounds. Further research is warranted to fully elucidate its quantitative anabolic-to-androgenic ratio and to explore the nuances of its pharmacological profile in various biological systems.

References

- 1. Anabolic and androgenic activity of this compound after oral and subcutaneous administration--analysis of side effects and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of orally ingested 19-nor-4-androstene-3,17-dione and 19-nor-4-androstene-3,17-diol in healthy, resistance-trained men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of 19-Norandrostenedione: An In-Depth Technical Guide for Researchers

An authoritative overview of the preclinical evaluation of 19-norandrostenedione (estr-4-ene-3,17-dione) in animal models, this guide synthesizes key findings on its anabolic and androgenic activity, metabolic fate, and safety profile. It is intended for researchers, scientists, and drug development professionals engaged in the study of anabolic steroids and related compounds.

This compound, a prohormone of the potent anabolic steroid nandrolone (19-nortestosterone), has been the subject of preclinical investigation to characterize its physiological effects and potential therapeutic applications. Animal models, primarily rodents, have been instrumental in elucidating its pharmacological properties following various routes of administration. This document provides a comprehensive summary of the available preclinical data, with a focus on quantitative outcomes, experimental methodologies, and relevant biological pathways.

Anabolic and Androgenic Activity

The primary rationale for studying this compound lies in its potential to elicit anabolic effects, such as promoting muscle growth, with a favorable separation from undesirable androgenic effects, including virilization. Preclinical studies in orchiectomized rats, a model for androgen deficiency, have been pivotal in characterizing this activity.

Subcutaneous administration of this compound has been shown to selectively stimulate the growth of skeletal muscle.[1][2] In these studies, an increase in the weight of the levator ani muscle, a well-established marker for anabolic activity, was observed.[1][2] In contrast, the weights of androgen-sensitive tissues like the prostate and seminal vesicles remained largely unaffected, suggesting a degree of tissue selectivity and a favorable anabolic-to-androgenic ratio with this route of administration.[1]

Oral administration, however, presents a different pharmacological profile. Studies in orchiectomized rats have demonstrated that orally administered this compound is largely ineffective at stimulating muscle growth at the doses tested.[1][2] Furthermore, oral administration was associated with a dose-dependent decrease in body weight, indicating potential for adverse systemic effects.[1][2]

Table 1: Effects of this compound on Organ Weights in Orchiectomized Rats

| Administration Route | Dose | Levator Ani Muscle Weight | Prostate Weight | Seminal Vesicle Weight | Heart Weight | Liver Weight | Body Weight Change | Reference |

| Subcutaneous | 1 mg/kg/day | Increased | No significant change | No significant change | No significant change | No significant change | Not specified | [1][2] |

| Oral | 0.1 mg/kg/day | No significant change | No significant change | No significant change | Not specified | Not specified | Dose-dependent decrease | [1][2] |

| Oral | 1 mg/kg/day | No significant change | No significant change | No significant change | Not specified | Not specified | Dose-dependent decrease | [1][2] |

| Oral | 10 mg/kg/day | No significant change | No significant change | No significant change | Not specified | Not specified | Dose-dependent decrease | [1][2] |

Metabolism and Pharmacokinetics

Upon administration, this compound is metabolized to its active form, nandrolone.[1][2] This conversion is a critical step for its anabolic activity. Studies have shown that both free and glucuronidated forms of this compound and nandrolone are detectable in the serum following both oral and subcutaneous administration in rats.[1] Interestingly, the conversion to nandrolone appears to occur in comparable amounts regardless of the administration route.[1]

Table 2: Serum Concentrations of this compound and Nandrolone in Orchiectomized Rats

| Administration Route | Dose | This compound (NOR) | Nandrolone (NT) | Form | Reference |

| Subcutaneous | 1 mg/kg/day | Detectable | Detectable | Free and Glucuronidated | [1] |

| Oral | 0.1, 1, 10 mg/kg/day | Detectable | Detectable | Free and Glucuronidated | [1] |

dot

Caption: Metabolic pathway of this compound to its active metabolite nandrolone and subsequent metabolites.

Signaling Pathways

The biological effects of this compound and its primary metabolite, nandrolone, are mediated through the androgen receptor (AR).[3] Upon binding, this compound can selectively activate the AR, with a potency approximately 10 times lower than that of dihydrotestosterone (DHT).[3] This interaction initiates a cascade of downstream signaling events that ultimately modulate gene expression in target tissues like skeletal muscle.

In muscle, the activation of the AR by this compound leads to an increase in the expression of AR mRNA itself, as well as myostatin mRNA.[3] Myostatin is a negative regulator of muscle growth, and its modulation by androgens is a key aspect of their anabolic effect.

dot

Caption: Simplified signaling pathway of this compound via the androgen receptor.

Experimental Protocols

The preclinical evaluation of this compound has relied on established animal models and analytical techniques. The following provides an overview of the key experimental methodologies employed.

Animal Models

The primary animal model utilized in the cited studies is the orchiectomized male Wistar rat .[1][2] Orchiectomy (castration) removes the primary source of endogenous androgens, creating a sensitive model for detecting the anabolic and androgenic effects of exogenous compounds.

Drug Administration

-

Subcutaneous (s.c.) Injection: this compound was administered subcutaneously at a dose of 1 mg/kg body weight per day.[1][2]

-

Oral Gavage: For oral administration, this compound was given via gavage at doses of 0.1, 1, and 10 mg/kg body weight per day.[1][2]

Tissue and Serum Analysis

-

Tissue Harvesting: At the end of the treatment period, tissues such as the levator ani muscle, prostate, seminal vesicle, heart, and liver were excised and their wet weights were determined.[1][2]

-

Serum Collection: Blood samples were collected to measure the serum concentrations of this compound and nandrolone.[1]

-

Analytical Method: Gas chromatography-mass spectrometry (GC-MS) was used for the analysis of free and glucuronidated forms of this compound and nandrolone in the serum.[1]

dot

Caption: A flowchart illustrating a typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

Preclinical studies in animal models have provided valuable insights into the pharmacological properties of this compound. Subcutaneous administration demonstrates a promising profile with selective anabolic effects on skeletal muscle and minimal androgenic impact on the prostate and seminal vesicles in orchiectomized rats. In contrast, oral administration appears to be ineffective in promoting muscle growth and may be associated with adverse effects on body weight. The conversion of this compound to nandrolone is a key metabolic step, and both compounds can be detected in the serum. The biological activity of this compound is mediated through the androgen receptor, influencing the expression of genes involved in muscle physiology. Further research is warranted to fully elucidate the pharmacokinetic profile, long-term safety, and potential therapeutic applications of this compound.

References

- 1. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity and Carcinogenicity of Androstenedione in F344/N Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Biosynthesis of 19-Norsteroids: A Technical Guide for Researchers

An in-depth exploration of the biochemical pathways, analytical methodologies, and physiological significance of endogenously produced 19-norsteroids.

This technical guide provides a comprehensive overview of the endogenous biosynthesis of 19-norsteroids, tailored for researchers, scientists, and drug development professionals. The document delves into the core mechanisms of production, presents quantitative data on physiological levels, details experimental protocols for detection, and illustrates key pathways through diagrams.

Introduction to Endogenous 19-Norsteroids

19-Norsteroids are a class of anabolic steroids characterized by the absence of a methyl group at the C-19 position. While synthetic 19-norsteroids, such as nandrolone (19-nortestosterone), are widely known for their performance-enhancing effects, it is now well-established that 19-norsteroids are also produced endogenously in humans, albeit at very low concentrations. The primary urinary metabolite of nandrolone is 19-norandrosterone (19-NA), which serves as a key biomarker for both endogenous production and exogenous administration. Understanding the nuances of endogenous 19-norsteroid biosynthesis is critical for a variety of fields, including endocrinology, clinical chemistry, and anti-doping science.

The Core Biosynthetic Pathway

The primary route for the endogenous synthesis of 19-norsteroids is intricately linked to the biosynthesis of estrogens from androgens. This process is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily, encoded by the CYP19A1 gene.

Aromatase facilitates the conversion of androgens like androstenedione and testosterone into estrogens (estrone and estradiol, respectively). This conversion involves a series of three successive hydroxylations of the C-19 methyl group. It is hypothesized that during this multi-step reaction, a small fraction of the androgen substrate is released from the enzyme complex after the initial hydroxylation and subsequent demethylation, resulting in the formation of 19-norandrogens such as 19-norandrostenedione and 19-nortestosterone (nandrolone). These can then be further metabolized to 19-norandrosterone.[1]

This "by-product" theory explains the observed correlation between high estrogen production and detectable levels of endogenous 19-norsteroids, particularly during pregnancy and the ovulatory phase of the menstrual cycle.[2]

Quantitative Data on Endogenous 19-Norandrosterone Levels

The concentration of endogenous 19-norandrosterone in urine is generally very low but can fluctuate based on physiological conditions. The following tables summarize quantitative data from various studies.

Table 1: Urinary 19-Norandrosterone Concentrations in Healthy Adults (Baseline)

| Population | Number of Subjects | Mean Concentration (ng/mL) | Range of Concentrations (ng/mL) | Reference |

| Male Athletes | 15 | 0.048 ± 0.050 | Undetectable - 0.250 | [3] |

| Male Hockey Players | 15 | < 0.05 | Undetectable - 0.13 | [4] |

| Female Athlete | 1 | - | < 1.0 | [2] |

Table 2: Urinary 19-Norandrosterone Concentrations During Pregnancy

| Study Population | Trimester | Mean Concentration (ng/mL) | Range of Concentrations (ng/mL) | Reference |

| Pregnant Women | Not Specified | - | Up to ~15 | [5] |

| Pregnant Women | Not Specified | Most < 5 | - | [6] |

| Pregnant Women | First, Second, Third | Increasing trend | - | [7] |

Table 3: Effect of Strenuous Exercise on Urinary 19-Norandrosterone Concentrations

| Population | Exercise Type | Pre-Exercise Conc. (ng/mL) | Post-Exercise Conc. (ng/mL) | Conclusion | Reference |

| Male Athletes | Wingate test & treadmill | 0.048 ± 0.050 | No significant change | Exercise does not induce secretion | [3] |

| Male Hockey Players | Cycle, treadmill, bench-step | < 0.05 - 0.13 | Undetectable | No impact on excretion | [4] |

| General Population | Strenuous exercise | - | 0.2 - 0.5 | Possible evidence for pathway | [2] |

Experimental Protocols

Accurate detection and quantification of the low levels of endogenous 19-norsteroids require highly sensitive analytical methods. Below are detailed methodologies for key experimental procedures.

Protocol for Quantification of 19-Norandrosterone in Urine by GC-MS

This protocol outlines a typical procedure for the analysis of 19-norandrosterone in urine using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Hydrolysis:

-

To 5 mL of urine, add an internal standard (e.g., d4-19-norandrosterone).

-

Add 1 mL of phosphate buffer (0.8 M, pH 7.0).

-

Add 50 µL of β-glucuronidase from E. coli.

-

Incubate at 55°C for 1 hour to hydrolyze the conjugated steroids.[8]

2. Extraction:

-

Cool the sample to room temperature.

-

Adjust the pH to 9-10 with 1 mL of 20% potassium carbonate buffer.

-

Perform liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME).

-

Vortex for 5 minutes and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic (upper) layer to a new tube.

-

Repeat the extraction step and combine the organic layers.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

3. Derivatization:

-

To the dry residue, add 100 µL of a derivatizing agent mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol (1000:2:3, v:w:v).[9]

-

Cap the vial and heat at 60°C for 20 minutes.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: HP-1 or equivalent (e.g., 17 m x 0.20 mm i.d., 0.11 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1-2 µL in splitless mode.

-

Temperature Program: Initial temperature of 180°C, ramp to 230°C at 3°C/min, then to 310°C at 40°C/min, and hold for 3 minutes.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 19-norandrosterone and the internal standard.

Protocol for In Vitro Aromatase Activity Assay

This protocol describes an in vitro assay to measure the activity of aromatase and its potential to produce 19-norsteroids from androgen precursors.[8]

1. Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

200 µL of 0.5 M phosphate buffer (pH 7.4).

-

15 µL of an NADPH regenerating system (e.g., BD Biosciences).

-

10 µL of substrate solution (e.g., androstenedione or testosterone at a final concentration of 10 µM).

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

2. Enzyme Reaction Initiation:

-

Initiate the reaction by adding 20 µL of human CYP19 + P450 reductase Supersomes™ (to a final concentration of 20 pM).

-

Mix briefly and incubate at 37°C in a shaking water bath.

3. Time-Course Sampling and Reaction Termination:

-

For kinetic studies, collect 100 µL aliquots at different time intervals (e.g., 0, 1, 2, 4, 6 hours).

-

Stop the reaction in each aliquot by adding 100 µL of acetonitrile.

-

For bulk product analysis for GC/C/IRMS, use a larger reaction volume (e.g., 1 mL) and incubate for 6 hours before termination.

4. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixtures at 12,000 x g for 5 minutes at 4°C.

-

Perform liquid-liquid extraction of the supernatant with 5 mL of TBME.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in a suitable solvent for analysis by LC-MS or GC-MS to identify and quantify the formation of estrogens and 19-norsteroids.

Signaling Pathways of 19-Norsteroids

Endogenous 19-norsteroids, primarily nandrolone, exert their biological effects through mechanisms similar to other androgens, principally by interacting with the androgen receptor (AR).

Genomic Signaling Pathway: Nandrolone, like testosterone, can diffuse across the cell membrane and bind to the AR in the cytoplasm. This binding causes a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The nandrolone-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of the androgen.[10][11]

Non-Genomic Signaling: There is also evidence for non-genomic actions of androgens, which are more rapid and are not dependent on gene transcription. These effects are thought to be mediated by membrane-associated androgen receptors. One of the most consistent non-genomic effects is a rapid increase in intracellular calcium concentration.[12][13] While less studied for endogenous 19-norsteroids, it is plausible that they can also initiate these rapid signaling cascades.

Conclusion

The endogenous biosynthesis of 19-norsteroids is a fascinating and complex area of steroid biochemistry. While produced in minute quantities as a by-product of estrogen synthesis, their presence has significant implications for physiology and regulatory science. The continued development of highly sensitive analytical techniques is crucial for accurately distinguishing between endogenous and exogenous sources of these compounds. Further research into the specific physiological roles and signaling pathways of endogenous 19-norsteroids will undoubtedly provide deeper insights into human endocrinology.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nandrolone excretion is not increased by exhaustive exercise in trained athletes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The appearance of urinary 19-norandrosterone during pregnancy | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. dshs-koeln.de [dshs-koeln.de]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. researchgate.net [researchgate.net]

- 11. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Non-genomic and genomic effects of steroids on neural activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 19-Norandrostenedione Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 19-norandrostenedione, a synthetic prohormone of nandrolone. The document delves into its interactions with key nuclear receptors, outlines detailed experimental protocols for assessing these interactions, and visualizes the associated signaling pathways.

Quantitative Receptor Binding Affinity of this compound

This compound (also known as estr-4-ene-3,17-dione or NOR) primarily exerts its biological effects through interaction with the androgen receptor (AR). While specific quantitative binding affinity values such as Kᵢ, IC₅₀, or Kₑ are not widely reported in publicly available literature for this compound itself, studies consistently demonstrate its high selectivity for the AR.[1] Its potency in transactivating the AR is reported to be approximately ten times lower than that of dihydrotestosterone (DHT), a potent endogenous androgen.[1]

The affinity of this compound's metabolites, such as nandrolone (19-nortestosterone), for the AR has been more extensively studied. Nandrolone generally exhibits a high affinity for the AR, comparable to or slightly less than testosterone.

Regarding the estrogen receptor (ER), derivatives of this compound have been shown to possess some binding affinity, suggesting potential estrogenic or anti-estrogenic activity. However, direct and quantitative binding data for this compound with ER isoforms (ERα and ERβ) remains limited in the scientific literature.

Table 1: Summary of this compound Receptor Binding Affinity (Qualitative)

| Receptor | Binding Affinity | Potency | Notes |

| Androgen Receptor (AR) | High Selectivity[1] | ~10x lower than DHT[1] | The primary target for its anabolic and androgenic effects. |

| Estrogen Receptor (ER) | Low to Moderate (derivatives) | Not well-characterized | Potential for direct or indirect estrogenic effects. |

| Progesterone Receptor (PR) | Not well-characterized | Not well-characterized | Some derivatives of 19-nortestosterone show affinity. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound receptor binding affinity.

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.

-

Radioligand: [³H]-R1881 (a synthetic androgen) or [³H]-DHT.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO).

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors.

-

Wash Buffer: Assay buffer without protease inhibitors.

-

Scintillation Cocktail.

-

96-well filter plates and a vacuum manifold.

Procedure:

-

Preparation of Receptor: Homogenize the tissue (if using) in assay buffer and centrifuge to obtain the cytosolic fraction containing the AR.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled test compound (this compound) or a known competitor (for positive control).

-

Receptor preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vitro Estrogen Receptor Competitive Binding Assay

This protocol is similar to the AR binding assay but is adapted for the estrogen receptor.

Materials:

-

Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human ERα or ERβ.

-

Radioligand: [³H]-Estradiol.

-

Test Compound: this compound.

-

Other reagents are similar to the AR binding assay.

Procedure: The procedure is analogous to the AR competitive binding assay, with the substitution of ER-specific materials. The incubation and washing steps may require optimization for the specific ER isoform being studied.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Experimental Workflows

References

Bolandione and Its Metabolites: A Technical Analysis of their Androgenic Profile and SARM-Like Activity

Executive Summary: Bolandione, also known as 19-norandrostenedione, is chemically classified as a prohormone to the anabolic-androgenic steroid (AAS) nandrolone.[1][2] It is not a Selective Androgen Receptor Modulator (SARM) in the conventional sense, as SARMs are typically non-steroidal compounds developed to exhibit high tissue selectivity. However, preclinical research has demonstrated that Bolandione's metabolite, Bolandiol (19-nortestosterone-3β,17β-diol), exhibits a notable degree of tissue selectivity, stimulating muscle and bone with significantly less impact on androgenic tissues like the prostate.[3][4] This has led some researchers to describe Bolandiol as having a "SARM-like" profile.[3][5] This guide provides a detailed technical overview of the classification, mechanism of action, preclinical data, and experimental evaluation of Bolandione and its key metabolites, clarifying its relationship to the SARM concept for researchers and drug development professionals.

Classification and Mechanism of Action

Bolandione (estr-4-ene-3,17-dione) itself is a relatively weak androgen. Its primary biological activity stems from its metabolic conversion to more potent androgens, principally nandrolone (19-nortestosterone).[1][2] This conversion is a key aspect of its mechanism of action.

Another significant metabolite, Bolandiol, has been the focus of studies investigating tissue selectivity. Unlike classical AAS, Bolandiol has shown an ability to increase lean body mass and bone mineral density with less potent stimulation of sex accessory glands, a hallmark characteristic sought in SARM development.[3][4] Bolandiol interacts weakly with the Androgen Receptor (AR) compared to testosterone or nandrolone and also displays low affinity for Progesterone (PR) and Estrogen Receptors (ER), contributing to its unique activity profile.[3][4] This complex pharmacology, involving multiple metabolites and receptor interactions, distinguishes it from traditional steroids and aligns its in vivo effects with the therapeutic goals of SARMs.

The metabolic conversion pathway is a critical determinant of Bolandione's ultimate biological effect.

Preclinical Data: Receptor Binding and In Vivo Efficacy

Quantitative data from preclinical studies highlight the distinction between Bolandione's metabolites and conventional androgens. Bolandiol, in particular, shows a significantly lower binding affinity for the androgen receptor but demonstrates favorable tissue-selective effects in vivo.

Table 1: In Vitro Receptor Binding Affinity

This table summarizes the relative binding affinity (RBA) and potency of Bolandiol compared to standard androgens. Data is derived from competitive binding and transcription assays.

| Compound | Receptor | Relative Binding Affinity (%) | Transcriptional Potency (% of Standard) | Citation |

| Bolandiol | Androgen Receptor (AR) | 2-6% (of standards) | 4-9% (of T, DHT, 19-NT) | [3] |

| Progesterone Receptor (PR) | Low, measurable | 1% (of Progesterone) | [3][4] | |

| Estrogen Receptor α (ERα) | Low, measurable | 3% (of E2) | [3][4] | |

| Estrogen Receptor β (ERβ) | Low, measurable | 1% (of E2) | [3][4] | |

| 19-Nortestosterone (Nandrolone) | Androgen Receptor (AR) | High | High | [3][6] |

| Progesterone Receptor (PR) | ~10% (of Progesterone) | - | [3] | |

| Testosterone (T) | Androgen Receptor (AR) | High | 100% (Standard) | [3] |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Very High | High | [1][3] |

T=Testosterone, DHT=Dihydrotestosterone, 19-NT=19-Nortestosterone, E2=Estradiol

Table 2: In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay in castrated rats is the standard for assessing the anabolic (muscle growth) and androgenic (prostate/seminal vesicle growth) effects of a compound. Bolandiol was shown to be equipotent to testosterone in stimulating the levator ani muscle (anabolic marker) but significantly less potent in stimulating the sex accessory glands (androgenic markers).[4]

| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Sex Glands) | Anabolic/Androgenic Dissociation | Citation |

| Bolandiol | Equipotent to Testosterone | Less potent than Testosterone | High (SARM-like) | [3][4] |

| Bolandione (s.c.) | Stimulatory | Weakly stimulatory | High | [7][8] |

| Testosterone | Potent | Potent | Baseline | [4] |

Experimental Methodologies

The evaluation of compounds like Bolandione relies on standardized, validated preclinical assays. The two primary methods are competitive binding assays to determine receptor affinity and the in vivo Hershberger assay to measure functional anabolic and androgenic activity.

Competitive Radioligand Binding Assay Protocol

This assay quantifies the affinity of a test compound (e.g., Bolandiol) for a specific receptor (e.g., AR) by measuring its ability to displace a radiolabeled ligand.

-

Preparation: A tissue or cell preparation containing the target receptor (e.g., recombinant rat AR) is prepared.[3]

-

Incubation: The receptor preparation is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]DHT).[9]

-

Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

-

Separation: After reaching equilibrium, bound and free radioligand are separated (e.g., via filtration).

-

Quantification: The amount of bound radioactivity is measured using scintillation counting.

-

Analysis: The data is used to calculate the IC50 value—the concentration of the test compound that displaces 50% of the radiolabeled ligand. This is then used to determine the relative binding affinity (RBA) compared to a standard.[3]

Hershberger Bioassay Protocol